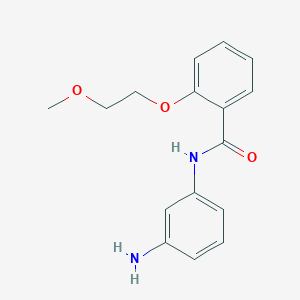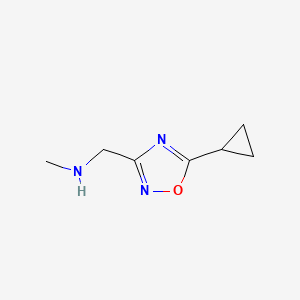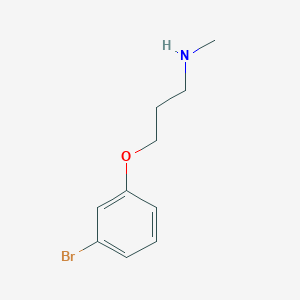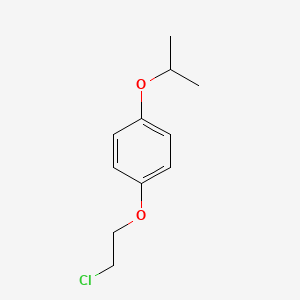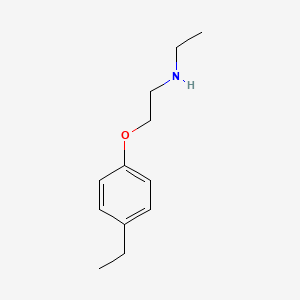![molecular formula C12H12N2S B1437597 3-[(Pyridin-2-ylsulfanyl)methyl]aniline CAS No. 1019522-88-3](/img/structure/B1437597.png)
3-[(Pyridin-2-ylsulfanyl)methyl]aniline
Vue d'ensemble
Description
3-[(Pyridin-2-ylsulfanyl)methyl]aniline, also known as PMSA, is an organic compound with the molecular formula C12H12N2S and a molar mass of 216.3 g/mol . It has gained attention in the scientific community due to its potential applications in various fields of research and industry.
Molecular Structure Analysis
The molecular structure of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline consists of a pyridin-2-ylsulfanyl group attached to a methyl group, which is further connected to an aniline group . The exact structure can be found in various chemical databases .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, such as its density, melting point, boiling point, and toxicity, can be found in various chemical databases .Applications De Recherche Scientifique
Crystal Structure and Density Functional Theory (DFT) Studies
- Crystal Structure and Hirshfeld Surface Analysis : A study on 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, a compound similar to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, revealed important aspects of its crystal structure and intermolecular interactions. DFT calculations correlated well with experimental findings, aiding in understanding the molecule's properties (Krishnan et al., 2021).
Photophysics and Electroluminescence Application
- Highly Luminescent Platinum Complexes : Research on N,N-Di(6-phenylpyridin-2-yl)aniline derivatives demonstrated their use in creating highly luminescent platinum complexes. These compounds showed potential in organic light-emitting diode (OLED) applications due to their structured emission spectra and long lifetimes (Vezzu et al., 2010).
Antimicrobial Activity
- Novel Compounds with Antimicrobial Properties : A novel compound, closely related to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, exhibited higher antimicrobial activity compared to its metal complexes. This finding opens up potential applications in developing new antimicrobial agents (Patel et al., 2011).
Chemical Synthesis and Mechanistic Studies
- Regio- and Stereoselective Synthesis : The synthesis of compounds like 3-(pyridin-2-ylsulfanyl)prop-2-enoic acid demonstrated the potential of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline derivatives in regio- and stereoselective chemical processes. This research contributes to the development of precise synthetic methods in organic chemistry (Potapov et al., 2018).
Spectroscopy and Structural Analysis
- Experimental and Theoretical Studies : Research involving compounds like 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, which are structurally similar to 3-[(Pyridin-2-ylsulfanyl)methyl]aniline, provided insights into their structure and vibrational spectra. These studies are crucial for understanding the physical and chemical properties of these compounds (Ataol & Ekici, 2014).
Organic Chemistry and Catalysis
- C-H Amination Mediated by Cupric Acetate : The use of 2-(pyridin-2-yl)aniline as a directing group for C-H amination demonstrated the importance of 3-[(Pyridin-2-ylsulfanyl)methyl]aniline derivatives in facilitating complex organic reactions. This work contributes to the field of organic synthesis and catalysis (Zhao et al., 2017).
Safety And Hazards
Propriétés
IUPAC Name |
3-(pyridin-2-ylsulfanylmethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2S/c13-11-5-3-4-10(8-11)9-15-12-6-1-2-7-14-12/h1-8H,9,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHWVLAXMWKZUPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(Pyridin-2-ylsulfanyl)methyl]aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



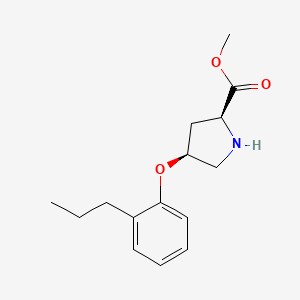
![N-(5-Amino-2-methylphenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1437517.png)
![3-{[3-(Ethylamino)propyl]amino}-1-propanol](/img/structure/B1437520.png)
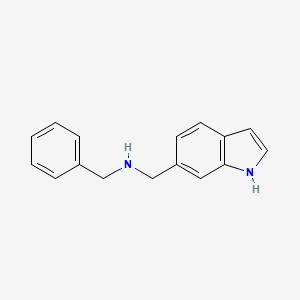
![N1-[2-(2-chlorophenoxy)ethyl]-N2,N2-diethyl-1,2-ethanediamine](/img/structure/B1437523.png)
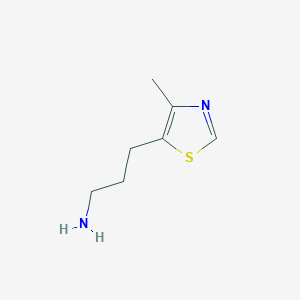
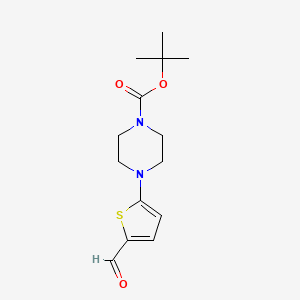
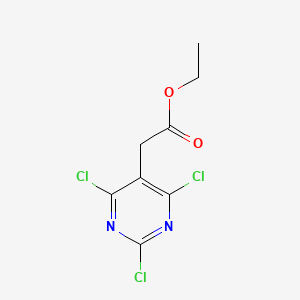
![2-[4-(4-Morpholinyl)butoxy]benzaldehyde](/img/structure/B1437531.png)
